molecular formula C12H14O2 B1581279 Ethyl trans-2-phenylcyclopropanecarboxylate CAS No. 946-39-4

Ethyl trans-2-phenylcyclopropanecarboxylate

Cat. No.: B1581279
CAS No.: 946-39-4
M. Wt: 190.24 g/mol
InChI Key: SRGUIJLJERBBCM-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl trans-2-phenylcyclopropanecarboxylate (CAS 946-39-4) is a cyclopropane derivative with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . It is a stereoisomeric ester featuring a phenyl group and an ethoxycarbonyl moiety attached to a cyclopropane ring. The trans-configuration of the substituents distinguishes it from its cis counterpart (CAS 946-38-3), with structural rigidity influencing its chemical reactivity and physical properties . This compound is synthesized via cyclopropanation reactions involving styrene and ethyl diazoacetate, yielding a mixture of cis and trans isomers that can be separated via distillation or crystallization .

Preparation Methods

Cyclopropanation of Styrene with Ethyl Diazoacetate

The fundamental step in preparing ethyl trans-2-phenylcyclopropanecarboxylate is the cyclopropanation of styrene with ethyl diazoacetate. This reaction typically produces a mixture of cis and trans isomers of ethyl 2-phenylcyclopropanecarboxylate.

  • Reaction: Styrene + Ethyl diazoacetate → cis,trans-ethyl 2-phenylcyclopropanecarboxylate mixture
  • Catalysts: Often catalyzed by transition metals (e.g., Rh, Cu), but details vary depending on the method.
  • Isomer Ratio: Approximately 35% cis and 65% trans isomers initially formed.

Isomerization of cis,trans-Ester to Enrich trans Isomer

To increase the proportion of the trans isomer, an isomerization step is employed:

  • Method: Refluxing the cis,trans-ethyl 2-phenylcyclopropanecarboxylate mixture with an alkali metal alkoxide, preferably sodium ethoxide prepared in situ by reacting sodium metal with anhydrous ethanol.
  • Conditions: Typically 18 to 30 hours at 70–80 °C (preferably 78–79 °C).
  • Solvent: Anhydrous ethanol or alternatives such as tert-butanol or 1,2-dimethoxyethanol.
  • Alkoxide alternatives: Potassium tert-butoxide can substitute sodium ethoxide.
  • Outcome: The isomerization enriches the trans ester content to about 95%, significantly reducing the cis isomer.

Hydrolysis of the Trans-Enriched Ester to the Corresponding Acid

Following isomerization, the enriched trans-ester is hydrolyzed to the corresponding trans-2-phenylcyclopropanecarboxylic acid:

  • Hydrolysis: Can be performed in the same reaction vessel ("one-pot" process) by adding water after isomerization.
  • Conditions: Reflux under basic conditions.
  • Result: Formation of trans-2-phenylcyclopropanecarboxylic acid with high purity and yield, substantially free of cis contamination.

Conversion to Downstream Products

Although beyond the scope of this article, it is noted that the trans acid can be further converted to pharmaceutically relevant derivatives such as (-)-trans-2-phenylcyclopropylamine via conventional reactions.

Comparative Data Table of Preparation Methods

Step Conventional Method Improved Method (Isomerization) Notes
Initial cis/trans ratio (ester) ~35% cis / 65% trans Same (starting material) Cyclopropanation of styrene with ethyl diazoacetate
Isomerization step Not performed or limited Reflux with sodium ethoxide in anhydrous ethanol Increases trans isomer to ~95%
Hydrolysis Hydrolysis of ester mixture Hydrolysis after isomerization ("one-pot") Produces trans acid with 75-80% purity (conventional) vs. >95% purity (improved)
Purity of trans acid 75-80% trans acid ~95% trans acid Improved method reduces cis contamination
Reaction time for isomerization Not applicable 18-30 hours at 70-80 °C Optimal at 20-24 hours, 78-79 °C
Alkoxide used Not applicable Sodium ethoxide (in situ) or potassium tert-butoxide Solvent alternatives include tert-butanol, 1,2-dimethoxyethanol

Research Findings and Notes

  • The improved synthesis method involving isomerization before hydrolysis substantially increases the yield and purity of the trans isomer compared to conventional methods that rely on recrystallization of the acid for isomer separation.
  • The isomerization and hydrolysis can be combined in a single reaction vessel, enhancing process efficiency.
  • The choice of alkoxide and solvent can influence the isomerization efficiency, with sodium ethoxide in anhydrous ethanol being preferred for optimal results.
  • Reaction temperature and duration are critical parameters; prolonged reflux at around 78 °C for about 20-24 hours yields the best trans isomer enrichment.
  • Alternative alkoxides and solvents provide flexibility depending on availability and reaction scale.
  • The trans isomer is crucial for downstream applications, especially in pharmaceutical synthesis, due to its stereochemical properties.

Chemical Reactions Analysis

Isomerization Reactions

The isomerization of cis,trans-ethyl 2-phenylcyclopropanecarboxylate involves the following reaction parameters:

Parameter Details
Reagent Sodium ethoxide
Solvent Anhydrous ethanol
Temperature 70°C to 80°C
Duration 18 to 30 hours (optimal at 20 to 24 hours)

This reaction effectively converts a mixture containing both cis and trans isomers into a product predominantly consisting of the trans isomer .

Hydrolysis Reactions

The hydrolysis of ethyl trans-2-phenylcyclopropanecarboxylate yields trans-2-phenylcyclopropanecarboxylic acid:

C9H10O2+H2OC9H10O3\text{C}_9\text{H}_{10}\text{O}_2+\text{H}_2\text{O}\rightarrow \text{C}_9\text{H}_{10}\text{O}_3

This reaction typically requires acidic or basic conditions to facilitate the conversion from ester to acid.

Cyclopropanation Mechanism

The cyclopropanation mechanism involving ethylene diazoacetate and styrene can be summarized as follows:

  • Formation of a carbene species from ethylene diazoacetate.

  • The carbene adds across the double bond of styrene, forming a cyclopropane ring.

  • The reaction proceeds through a transition state characterized by a significant charge transfer effect influenced by substituents on the carbene .

Degradation Reactions

Trans-2-phenylcyclopropanecarboxylic acid can undergo further reactions such as:

  • Conversion to acid chloride using thionyl chloride.

  • Reaction with sodium azide followed by Curtius degradation to yield trans-2-phenylcyclopropylamine.

Scientific Research Applications

Chemical Synthesis

1. Precursor in Organic Synthesis:
ETPCC serves as a valuable precursor in the synthesis of complex organic molecules. Its structural properties allow it to participate in cyclopropanation reactions, which are crucial for forming cyclopropane derivatives that exhibit biological activity .

2. Reagent in Cyclopropanation Reactions:
ETPCC is utilized in cyclopropanation reactions facilitated by transition metal catalysts. These reactions typically involve the generation of carbene intermediates that can react with various substrates, leading to the formation of biologically relevant cyclopropane derivatives .

1. Medicinal Chemistry:
Research has indicated that ETPCC can be transformed into bioactive compounds. For instance, its derivatives have been investigated for potential therapeutic effects, particularly in the context of depression treatment. The compound can be converted into trans-2-phenylcyclopropylamine, which has shown promise as an antidepressant with fewer side effects compared to traditional treatments .

2. Biochemical Model Compound:
ETPCC is also studied as a model compound in biochemical research, aiding in the understanding of cyclopropanation mechanisms and enzyme catalysis . Its ability to undergo selective reactions makes it an important tool for exploring enzyme-substrate interactions.

Industrial Applications

1. Agrochemicals and Fine Chemicals:
Due to its structural characteristics, ETPCC is applied in the production of agrochemicals and fragrances. The compound's stability and reactivity make it suitable for developing various fine chemicals used in industry .

2. Drug Development:
The compound is involved in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its derivatives are being explored for their therapeutic potential and efficacy .

Case Studies

1. Catalyzed Cyclopropanation:
A study demonstrated the use of sperm whale myoglobin as a biocatalyst for the cyclopropanation of styrene using ethyl diazoacetate (EDA) to yield ETPCC with high diastereo- and enantioselectivity. This method highlights the potential for enzyme-catalyzed reactions to produce complex organic molecules efficiently .

2. Synthesis of Bioactive Compounds:
Research on transforming ETPCC into trans-2-phenylcyclopropylamine revealed that this pathway could lead to compounds with significant antidepressant properties while minimizing side effects associated with traditional medications .

Mechanism of Action

The mechanism of action of ethyl trans-2-phenylcyclopropanecarboxylate involves its interaction with various molecular targets. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in ring-opening reactions and other transformations. These reactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Ethyl cis-2-phenylcyclopropanecarboxylate

  • Molecular Formula : C₁₂H₁₄O₂ (identical to trans isomer).
  • Key Differences :
    • Stereochemistry : The cis configuration results in distinct spatial arrangements, altering dipole moments and solubility.
    • Synthesis : Co-produced with the trans isomer during the reaction of styrene and ethyl diazoacetate. Separation is achieved via fractional distillation or crystallization .
    • Physical Properties : Refractive index (nD²⁶) = 1.5150, compared to the trans isomer’s higher thermal stability .

Ethyl trans-2-methyl-2-phenylcyclopropanecarboxylate

  • Molecular Formula : C₁₃H₁₆O₂.
  • Key Differences :
    • Substituent Effects : The methyl group introduces steric hindrance, reducing reaction rates in nucleophilic substitutions.
    • Isomer Ratio : Synthesized with a cis:trans ratio of 3:1, contrasting the parent compound’s 1:1 mixture .
    • Elemental Analysis : C, 76.44%; H, 7.90% (matches theoretical values for both isomers) .

Ethyl trans-2-(4-bromothiophen-2-yl)cyclopropanecarboxylate

  • Molecular Formula : C₁₂H₁₁BrO₂S.
  • Key Differences :
    • Electrophilic Substituent : The bromothiophene group enhances electrophilic reactivity, making it suitable for cross-coupling reactions.
    • Applications : Used in pharmaceutical intermediates, unlike the parent compound’s broader synthetic utility .

Physical and Thermodynamic Properties

Compound Molecular Weight (g/mol) Boiling Point/Decomposition Refractive Index Stability
Ethyl trans-2-phenylcyclopropanecarboxylate 190.24 Not reported nD²⁶ = 1.5166 High thermal stability
Ethyl cis-2-phenylcyclopropanecarboxylate 190.24 Not reported nD²⁶ = 1.5150 Lower stability vs. trans
Ethyl trans-2-methyl-2-phenylcyclopropanecarboxylate 204.27 70–78°C (0.75 mm Hg) Not reported Moderate stability

Reactivity and Functionalization

  • Hydrolysis: The trans isomer hydrolyzes to trans-2-phenylcyclopropanecarboxylic acid under basic conditions (NaOH/ethanol), whereas the cis isomer yields the cis acid .
  • Ketone Formation : Reaction of the trans acid with methyllithium produces a methyl ketone in 75–91% yield, a pathway less efficient for cis analogs .
  • Steric Effects : Methyl-substituted derivatives (e.g., ethyl trans-2-methyl-2-phenylcyclopropanecarboxylate) exhibit slower reaction kinetics due to steric hindrance .

Biological Activity

Overview

Ethyl trans-2-phenylcyclopropanecarboxylate is an organic compound with the molecular formula C12_{12}H14_{14}O2_2. It is characterized by a cyclopropane ring structure that includes a phenyl group and an ethyl ester functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

This compound can be synthesized via the reaction of ethyl diazoacetate with styrene, typically in the presence of a catalyst such as myoglobin or P450 enzymes under specific conditions. This process allows for the selective formation of the trans isomer, which exhibits distinct reactivity compared to its cis counterpart. The synthesis can be optimized using continuous flow reactors to enhance yield and purity .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study highlighted its role as a precursor in synthesizing derivatives that inhibit histone lysine-specific demethylase 1A (KDM1A), an enzyme implicated in cancer progression. These derivatives showed significant inhibition of colony formation in human leukemia cell lines, indicating their potential as therapeutic agents .

The biological activity of this compound is largely attributed to its structural characteristics, particularly the strained cyclopropane ring. This strain enhances the compound's reactivity, allowing it to participate in various biochemical interactions. The compound can undergo ring-opening reactions or serve as a reactive intermediate in other biochemical pathways, modulating cellular functions and signaling processes .

Case Studies and Research Findings

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.
  • Anticancer Research : In research focusing on KDM1A inhibition, derivatives synthesized from this compound were tested on THP-1 leukemia cells. The most effective derivative led to a 62% increase in survival in murine models of acute promyelocytic leukemia, showcasing the potential for clinical applications .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Ethyl cis-2-phenylcyclopropanecarboxylateCyclopropane derivativeLower antimicrobial activity
Ethyl 2-phenylcyclopropanecarboxylateCyclopropane derivativeLess selective KDM1A inhibition
Ethyl trans-2-(4-iodophenyl)cyclopropanecarboxylic acidHalogenated cyclopropaneEnhanced anticancer activity

The comparison indicates that the trans isomer of ethyl 2-phenylcyclopropanecarboxylate possesses unique biological properties that may be exploited for therapeutic purposes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl trans-2-phenylcyclopropanecarboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via cyclopropanation of α,β-unsaturated carbonyl compounds. For example, reacting ethyl trans-cinnamate with methylene donors under controlled conditions yields the cyclopropane derivative. Key factors include solvent choice (e.g., dry ether), temperature (−20°C to 25°C), and inert atmospheres to minimize side reactions. Yields (~13%) are modest due to competing pathways like methylene insertion into ketones .
  • Optimization : Use catalysts like Rh(II) or Cu(I) to enhance stereoselectivity and yield. Monitor reaction progress via TLC or GC-MS.

Q. How is the stereochemical integrity of this compound verified during synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR shifts with literature data (e.g., trans-configuration shows distinct coupling constants for cyclopropane protons) .
  • X-ray Crystallography : Resolve absolute stereochemistry (1R,2R configuration) using single-crystal diffraction data .
    • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H to confirm enantiopurity .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Primary Tools :

  • IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm1^{-1}) and cyclopropane ring vibrations .
  • Mass Spectrometry : Confirm molecular ion peaks (m/z 190.24 for [M$ ^+ $$
    )) and fragmentation patterns .
    • Advanced Methods :
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations for the cyclopropane ring and phenyl group .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., trifluoromethyl vs. hydroxymethyl) impact the reactivity of cyclopropane derivatives?

  • Case Study : Compare this compound with analogs like Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate.

  • Electron-Withdrawing Groups (e.g., CF3_3) : Increase electrophilicity of the cyclopropane ring, enhancing susceptibility to nucleophilic attack.
  • Steric Effects : Bulky substituents reduce reaction rates in ring-opening reactions (e.g., with amines) .
    • Experimental Design : Perform kinetic studies under identical conditions (solvent, temperature) to quantify rate differences .

Q. What computational approaches predict the biological activity of this compound?

  • Methods :

  • Docking Simulations : Model interactions with target enzymes (e.g., cyclopropane-hydrolases) using software like AutoDock Vina .
  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
    • Validation : Correlate computational predictions with in vitro binding assays (e.g., IC50_{50} values for enzyme inhibition) .

Q. How can researchers resolve contradictions in reported biological activities of cyclopropane esters?

  • Data Analysis Framework :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50}, EC50_{50}) to identify outliers.
  • Study Design Scrutiny : Evaluate confounding variables (e.g., solvent polarity in assays, cell line specificity) .
    • Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., PBS buffer, 37°C) .

Q. What strategies improve the enantiomeric excess (ee) of this compound in asymmetric synthesis?

  • Catalytic Systems :

  • Chiral Salen-Metal Complexes : Use Co(III)-salen catalysts for enantioselective cyclopropanation (ee >90%) .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
    • Process Optimization : Adjust solvent polarity (e.g., hexane vs. THF) to favor kinetic resolution .

Comparative and Methodological Questions

Q. How does this compound compare structurally to its cis-isomer in terms of stability and applications?

  • Stability : The trans-isomer exhibits higher thermal stability due to reduced ring strain (confirmed by DSC analysis) .
  • Applications : Trans-configuration is preferred in drug design for its predictable pharmacokinetic profiles .

Q. What are the limitations of using cyclopropane esters in high-temperature reactions, and how can they be mitigated?

  • Limitations : Cyclopropane rings undergo thermal ring-opening above 150°C.
  • Mitigation Strategies :

  • Protecting Groups : Introduce silyl ethers to stabilize the ring during reactions .
  • Low-Temperature Protocols : Use cryogenic conditions (−78°C) for Grignard additions .

Q. How can researchers design experiments to study the metabolic fate of this compound in biological systems?

  • Methodology :
  • Isotopic Labeling : Synthesize 14C^{14}C-labeled compound for tracking metabolite pathways .
  • LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) in liver microsomes .

Q. Tables for Key Comparisons

Property This compound Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl] Analogue
Molecular Weight (g/mol) 190.24258.25
LogP 2.8 (predicted)3.5 (experimental)
Thermal Stability Stable up to 150°CStable up to 130°C
Biological Activity Moderate enzyme inhibitionEnhanced activity due to CF3_3 group
Data sourced from crystallographic and spectroscopic studies .

Properties

IUPAC Name

ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGUIJLJERBBCM-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946-39-4
Record name Ethyl trans-2-phenylcyclopropanecarboxylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74491
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

A solution of CH2Cl2 (12.5 mL), styrene (12 5 mL) and ethyl diazoacetate (0.25 g, 2.19 mmol) was added slowly dropwise at ambient temperature to a stirred slurry of Rh-PFIEP[SO3H] (1.0 g, 0.387 mmol, prepared as described above), styrene (2.5 mL) and CH2Cl2 (2.5 mL). Gas evolution ceased about 1 hour after the addition of the ethyl diazoacetate solution was complete. The resulting slurry was stirred for 24 hours and then allowed to settle. The solution was removed, the resulting resin was washed with 3.0 mL of CH2Cl2. The solution and the wash were combined and analyzed for cyclopropane products. Yield (based on ethyl diazoacetate): 73.9%.
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Rh-PFIEP[SO3H]
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Synthesis routes and methods II

Procedure details

In Example 4, a flask was charged with 1.0 g of the catalyst described in Example 1, CH2Cl2 (2.5 mL), and styrene (2.5 mL). A solution of ethyl diazoacetate (0.23 g), CH2Cl2 (12.5 mL), and styrene (12.5 mL) was added slowly dropwise and the resulting mixture was stirred for 24 hours. The reaction product was analyzed by gas chromatography and the catalyst recovered by filtration. This process was repeated for a total of ten cycles during which yields of ethyl 2-phenylcyclopropane-carboxylate remained essentially constant at about 91%. The recovered catalyst was dried in vacuo. Duplicate elemental analyses gave copper contents of the recovered catalyst of 1.83 and 1.88%.
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Synthesis routes and methods III

Procedure details

The reaction described in Example 3 was substantially repeated except that the Cu,K-PFIEP[SO3H] catalyst was replaced by the Cu,K-PFIEP[SO3H]/PFIEP[CO2H] (0.58 g) catalyst described above. The reaction mixture was allowed to stir for 0.5 hour after the addition of the solution of ethyl diazoacetate, CH2Cl2 and styrene. Analysis by gas chromatography showed that the combined yield of cis- and trans-ethyl-2-phenylcyclopropanecarboxylates was 95%.
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Cu,K-PFIEP[SO3H] PFIEP[CO2H]
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Cu,K-PFIEP[SO3H]
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Synthesis routes and methods IV

Procedure details

To a mixture of styrene (2.15g, 20.7 mmol) and Rh2 (4S-BNOX)4 (0.0113 g, 0.0131 mmol) in 5.0 mL of anhydrous dichloromethane was added, by syringe at room temperature, ethyl diazoacetate (0298 g, 2.62 mmol) in 3.0 mL of dichloromethane under nitrogen and at an addition rate of 0.8 mL/h (syringe pump). After addition was complete, the dichloromethane solution was passed through a plug of neutral alumina to separate the catalyst, and solvent and excess styrene were removed under reduced pressure Gas chromatographic separation of the trans-isomer produced a material whose specific rotation was -6.4° which corresponded to an enantiomeric excess of the ethyl (1R,2R)-2-phenylcyclopropanecarboxylate. Conversion of the ethyl esters to the 1-menthyl esters by base hydrolysis, acid chloride formation, and esterification with (-)-menthol provided a gas chromatographically separable mixture that showed 25% enantiomeric excess for the (1R,2R)-enantiomer of the trans-2-phenylcyclopropanecarboxylate.
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ethyl esters
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl trans-2-phenylcyclopropanecarboxylate
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Ethyl trans-2-phenylcyclopropanecarboxylate
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